N2-(3-(1H-imidazol-1-yl)propyl)-N4-benzyl-6-methyl-5-nitropyrimidine-2,4-diamine
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Overview
Description
N2-(3-(1H-imidazol-1-yl)propyl)-N4-benzyl-6-methyl-5-nitropyrimidine-2,4-diamine is a complex organic compound that features an imidazole ring, a benzyl group, and a nitropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-(1H-imidazol-1-yl)propyl)-N4-benzyl-6-methyl-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common approach is the condensation of 3-(1H-imidazol-1-yl)propylamine with benzyl bromide to form the benzylated intermediate. This intermediate is then reacted with 6-methyl-5-nitropyrimidine-2,4-diamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N2-(3-(1H-imidazol-1-yl)propyl)-N4-benzyl-6-methyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used for reduction reactions.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N2-(3-(1H-imidazol-1-yl)propyl)-N4-benzyl-6-methyl-5-nitropyrimidine-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N2-(3-(1H-imidazol-1-yl)propyl)-N4-benzyl-6-methyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activity. The nitropyrimidine moiety can interact with nucleic acids, potentially disrupting DNA replication and transcription processes. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N2-(3-(1H-imidazol-1-yl)propyl)-N4-benzyl-5-nitropyrimidine-2,4-diamine: Lacks the methyl group at the 6-position.
N2-(3-(1H-imidazol-1-yl)propyl)-N4-benzyl-6-methyl-2,4-diaminopyrimidine: Lacks the nitro group.
N2-(3-(1H-imidazol-1-yl)propyl)-N4-benzyl-6-methyl-5-nitropyrimidine: Lacks the diamine functionality.
Uniqueness
N2-(3-(1H-imidazol-1-yl)propyl)-N4-benzyl-6-methyl-5-nitropyrimidine-2,4-diamine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imidazole and nitropyrimidine moieties allows for versatile interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-N-benzyl-2-N-(3-imidazol-1-ylpropyl)-6-methyl-5-nitropyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-14-16(25(26)27)17(21-12-15-6-3-2-4-7-15)23-18(22-14)20-8-5-10-24-11-9-19-13-24/h2-4,6-7,9,11,13H,5,8,10,12H2,1H3,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPFRKTULCNPQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCCCN2C=CN=C2)NCC3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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